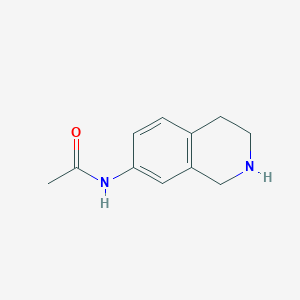

N-(1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide

Description

N-(1,2,3,4-Tetrahydroisoquinolin-7-yl)acetamide is a heterocyclic compound featuring a tetrahydroisoquinoline core substituted with an acetamide group at the 7-position. The tetrahydroisoquinoline scaffold is notable for its pharmacological relevance, particularly in central nervous system (CNS) drug development, due to its structural similarity to neurotransmitters like dopamine and serotonin . The acetamide moiety enhances metabolic stability and modulates solubility, making it a critical functional group for optimizing pharmacokinetic properties.

Properties

Molecular Formula |

C11H14N2O |

|---|---|

Molecular Weight |

190.24 g/mol |

IUPAC Name |

N-(1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide |

InChI |

InChI=1S/C11H14N2O/c1-8(14)13-11-3-2-9-4-5-12-7-10(9)6-11/h2-3,6,12H,4-5,7H2,1H3,(H,13,14) |

InChI Key |

ZCZZZWPLWLILAC-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC2=C(CCNC2)C=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride, phosphorus pentoxide, or zinc chloride . The reaction conditions often require heating to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar dehydrating agents and reaction conditions. The process is optimized for yield and purity, with careful control of reaction parameters to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: N-(1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert the compound into more saturated derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce more saturated isoquinoline derivatives.

Scientific Research Applications

Neuropharmacology

N-(1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide has been studied for its neuroprotective properties. Research indicates that it may modulate neurotransmitter systems and exhibit potential in treating neurodegenerative diseases. Its ability to interact with various receptors suggests it could influence pathways involved in neuronal survival and function.

Anticancer Activity

The compound has demonstrated promising anticancer properties across several studies. It exhibits cytotoxic effects against various cancer cell lines, including MOLT-3 (human T-cell leukemia), with an IC₅₀ value as low as 1.23 μM. Its mechanism of action involves the inhibition of enzymes critical for cancer cell proliferation and survival pathways, making it a candidate for further drug development .

Antimicrobial Properties

This compound has shown notable antimicrobial activity against a range of pathogens. Studies indicate that it disrupts microbial cell function through interactions with essential enzymes or receptors. This property positions the compound as a potential therapeutic agent for infectious diseases.

Case Studies

Several case studies provide insights into the biological activities of this compound:

Cytotoxicity Study

A study published in Archives of Pharmacal Research assessed the cytotoxicity of this compound against multiple cancer cell lines (HuCCA-1 and A549), indicating significant activity that suggests structural modifications can enhance potency .

QSAR Analysis

Quantitative Structure–Activity Relationship (QSAR) studies have identified key physicochemical properties that correlate with biological activity. Descriptors such as total symmetry index and 3D-MoRSE were significant in predicting cytotoxicity across different analogs.

Mechanism of Action

The mechanism of action of N-(1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

N-(3-Oxo-1,2,3,4-Tetrahydroisoquinolin-6-yl)acetamide (Compound 7)

- Structure : Features a ketone group at the 3-position and acetamide at the 6-position.

- Synthesis : Acetylation of precursor 6 with acetic anhydride (83% yield) .

- Physicochemical Properties : Molecular weight 205 (M+H+), logP ~1.9 (estimated).

- Activity : Demonstrated acetylcholinesterase (AChE) inhibitory activity, attributed to the 3-oxo group enhancing hydrogen bonding with the enzyme’s catalytic site .

N-(1-Acetyl-1,2,3,4-Tetrahydroquinolin-7-yl)-2-(3-Methylphenoxy)acetamide

- Structure: Tetrahydroquinoline core (vs. isoquinoline) with acetyl and 3-methylphenoxy-acetamide groups.

- Properties: Higher molecular weight (338.4) and logP (3.326) due to lipophilic phenoxy substituents .

- Implications : Increased lipophilicity may enhance blood-brain barrier penetration but reduce aqueous solubility (logSw = -3.54) .

Substituent Variations at the 7-Position

N-{[1-Oxo-7-(1H-Pyrazol-4-yl)-1,2,3,4-Tetrahydroisoquinolin-3-yl]methyl}acetamide (3-84)

2-(3,4-Dimethoxyphenyl)-N-(2-(Thiophene-2-carbonyl)-1,2,3,4-Tetrahydroisoquinolin-7-yl)acetamide

- Structure : Thiophene-2-carbonyl at position 2 and dimethoxyphenyl-acetamide at position 5.

- Properties : High molecular weight (436.5) due to bulky substituents; thiophene introduces sulfur-based electronic effects .

Functional Group Additions

N-(2-Acetyl-1,2,3,4-Tetrahydroisoquinolin-7-yl)-2-(2,4-Dichlorophenoxy)acetamide

2-(2,4-Dichlorophenoxy)-N-(2-(Phenylsulfonyl)-1,2,3,4-Tetrahydroisoquinolin-7-yl)acetamide

- Structure: Phenylsulfonyl at position 2 and dichlorophenoxy-acetamide at position 7.

- Properties : Highest molecular weight (491.4) in this series; sulfonyl group improves metabolic stability but reduces membrane permeability .

Comparative Analysis of Pharmacological Profiles

Biological Activity

N-(1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.

Biological Activity Overview

This compound exhibits notable antimicrobial and anticancer properties. These activities are attributed to the compound's ability to interact with specific molecular targets, modulating various biological pathways.

The mechanism of action for this compound involves:

- Enzyme Inhibition : It inhibits enzymes that are crucial for cell proliferation, suggesting potential applications in cancer therapy.

- Receptor Interaction : The compound may act as an antagonist at orexin receptors, which are implicated in sleep regulation and stress-related disorders .

- Neurotransmitter Modulation : It is believed to influence neurotransmitter systems and oxidative stress pathways, enhancing its therapeutic potential.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with other tetrahydroisoquinoline derivatives is presented below:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1,2,3,4-Tetrahydroisoquinoline | Parent compound; simpler structure | Neuroprotective; anti-inflammatory |

| N-(2-bromo-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide | Bromo substituent | Varies; different biological activities |

| N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide | Tosyl group | Antimicrobial; anticancer |

The unique tosyl group in this compound enhances its chemical and biological properties compared to simpler derivatives. This structural feature contributes to its efficacy in various therapeutic contexts .

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant activity against various pathogenic bacteria and fungi. For instance:

- Study 1 : A series of experiments showed that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL .

Anticancer Properties

In cancer research:

- Study 2 : The compound was tested on human cancer cell lines (e.g., MCF-7 for breast cancer), revealing a reduction in cell viability by over 50% at concentrations of 25 µM after 48 hours of exposure. This suggests a promising role in cancer treatment strategies .

Orexin Receptor Antagonism

The potential for treating sleep disorders through orexin receptor antagonism was explored:

Q & A

Basic: What are the optimal synthetic routes for N-(1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide, and how are key intermediates characterized?

Methodological Answer:

The synthesis typically involves multi-step reactions starting with tetrahydroisoquinoline derivatives. Key steps include:

- Amide bond formation using coupling agents like EDC (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide) with dimethylaminopyridine (DMAP) as a catalyst .

- Purification via column chromatography (silica gel) and recrystallization to isolate intermediates .

- Characterization by nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) to confirm structural integrity .

For example, intermediates such as 1,2,3,4-tetrahydroisoquinolin-7-amine are critical precursors, validated by NMR chemical shifts (e.g., aromatic protons at δ 6.8–7.2 ppm) .

Basic: Which spectroscopic and chromatographic techniques are essential for structural validation of this compound?

Methodological Answer:

- NMR Spectroscopy : Identifies proton environments (e.g., acetamide -NH at δ 8.2–8.5 ppm) and confirms regiochemistry of the tetrahydroisoquinoline core .

- HPLC : Monitors reaction progress and purity (>98%) using reverse-phase C18 columns with UV detection (λ = 254 nm) .

- Mass Spectrometry : HRMS (ESI+) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 231.1 for the parent compound) .

Advanced: How can researchers resolve contradictory data in receptor binding studies involving this compound derivatives?

Methodological Answer:

Contradictions may arise from off-target interactions (e.g., NMDA vs. dopaminergic receptors). Strategies include:

- Competitive Binding Assays : Use radiolabeled ligands (e.g., [³H]MK-801 for NMDA receptors) to quantify displacement curves and calculate IC₅₀ values .

- Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding poses and selectivity for tetrahydroisoquinoline derivatives .

- Functional Assays : Electrophysiology (patch-clamp) validates receptor modulation, distinguishing allosteric vs. orthosteric effects .

Advanced: What experimental designs are recommended to optimize the pharmacokinetic profile of this compound analogs?

Methodological Answer:

- Solubility Enhancement : Introduce polar groups (e.g., methoxy or sulfonamide) at the 2-position of the tetrahydroisoquinoline core .

- Metabolic Stability : Incubate derivatives with liver microsomes (human/rat) and monitor degradation via LC-MS to identify vulnerable sites (e.g., acetamide hydrolysis) .

- Blood-Brain Barrier Penetration : LogP calculations (e.g., SwissADME) and in situ perfusion models predict CNS bioavailability .

Advanced: How can researchers address conflicting results in enzyme inhibition assays (e.g., carbonic anhydrase vs. acetylcholinesterase)?

Methodological Answer:

- Selectivity Profiling : Screen against enzyme panels (e.g., Eurofins Cerep) to identify off-target effects .

- Kinetic Analysis : Use Lineweaver-Burk plots to determine inhibition mechanisms (competitive/non-competitive) .

- Structural Modifications : Replace the acetamide group with sulfonamides or ureas to enhance specificity for carbonic anhydrase .

Basic: What are the common synthetic challenges in scaling up this compound production, and how are they mitigated?

Methodological Answer:

- Low Yields : Optimize reaction conditions (e.g., microwave-assisted synthesis at 80°C reduces side reactions) .

- Purification Issues : Use gradient elution in preparative HPLC to separate regioisomers .

- Byproduct Formation : Monitor intermediates via TLC and quench reactive intermediates (e.g., acyl chlorides) with aqueous NaHCO₃ .

Advanced: What strategies are employed to analyze structure-activity relationships (SAR) for neuroprotective effects in tetrahydroisoquinoline derivatives?

Methodological Answer:

- Pharmacophore Modeling : Define essential moieties (e.g., acetamide as a hydrogen-bond donor) using Schrödinger Phase .

- In Vivo Testing : Administer derivatives in rodent models of ischemia (MCAO) and quantify infarct volume reduction via MRI .

- Transcriptomics : RNA-seq identifies downstream targets (e.g., BDNF upregulation) post-treatment .

Basic: How is the stability of this compound assessed under varying storage conditions?

Methodological Answer:

- Forced Degradation Studies : Expose to heat (40°C), humidity (75% RH), and light (ICH Q1B) for 4 weeks, then quantify degradation products via HPLC .

- pH Stability : Incubate in buffers (pH 1–10) and monitor hydrolysis by NMR .

Advanced: How can researchers reconcile discrepancies between in vitro potency and in vivo efficacy for this compound?

Methodological Answer:

- PK/PD Modeling : Integrate plasma concentration-time profiles (LC-MS/MS) with efficacy endpoints to identify exposure-response relationships .

- Prodrug Design : Mask polar groups (e.g., phosphate esters) to improve oral bioavailability .

Advanced: What computational tools are used to predict off-target interactions and toxicity profiles?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.